molecular formula C14H17BrN2O8 B3218329 3',5'-Di-O-acetyl-5-broMo-2'-O-Methyluridine CAS No. 1188522-81-7

3',5'-Di-O-acetyl-5-broMo-2'-O-Methyluridine

Cat. No. B3218329
CAS RN: 1188522-81-7
M. Wt: 421.2 g/mol
InChI Key: SRIIZANGRRSQIV-PRULPYPASA-N
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Description

3’,5’-Di-O-acetyl-5-bromo-2’-O-methyluridine is a remarkable biomedical compound with a resolute focus on research of notorious RNA viruses, such as hepatitis C and influenza . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides and is used in the structure of Protected-Nucleosides .


Molecular Structure Analysis

The molecular formula of 3’,5’-Di-O-acetyl-5-bromo-2’-O-methyluridine is C14H17BrN2O8 . The IUPAC name is [(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate . The InChI key is SRIIZANGRRSQIV-PRULPYPASA-N . The Canonical SMILES is CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C .


Physical And Chemical Properties Analysis

The molecular weight of 3’,5’-Di-O-acetyl-5-bromo-2’-O-methyluridine is 421.20 . The density is 1.63±0.1 g/cm3 . It is a white to yellow solid .

Safety and Hazards

The safety information for 3’,5’-Di-O-acetyl-5-bromo-2’-O-methyluridine includes the hazard statement H302 . The precautionary statements are P264, P270, P301+P312, and P330 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIZANGRRSQIV-PRULPYPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Di-O-acetyl-5-broMo-2'-O-Methyluridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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